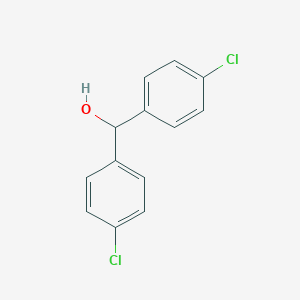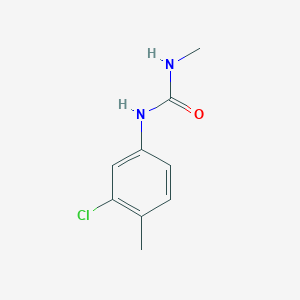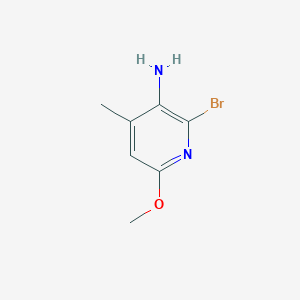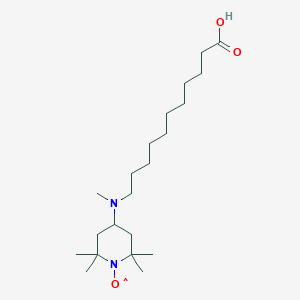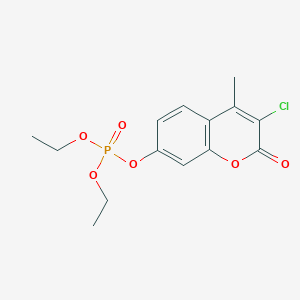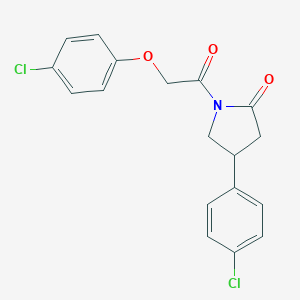
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone, also known as CPAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAC belongs to the class of pyrrolidinone compounds and has shown promising results in various research studies. In
Mécanisme D'action
The exact mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone is not fully understood. However, it has been proposed that 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low toxicity. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone. One area of research could focus on optimizing the synthesis method of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone to improve its yield and purity. Another area of research could focus on developing new formulations of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone that improve its solubility and bioavailability. Additionally, future research could explore the potential use of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone and its potential therapeutic applications.
Méthodes De Synthèse
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. The second step involves the reaction of 4-chloroacetophenone with pyrrolidine to form 4-(4-chlorophenyl)-2-pyrrolidinone. Finally, the third step involves the reaction of 4-(4-chlorophenyl)-2-pyrrolidinone with 4-chlorophenoxyacetic acid to form 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone.
Applications De Recherche Scientifique
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
Propriétés
Numéro CAS |
137427-80-6 |
|---|---|
Nom du produit |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Formule moléculaire |
C18H15Cl2NO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2 |
Clé InChI |
PYFVQSXJADVFPM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonymes |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



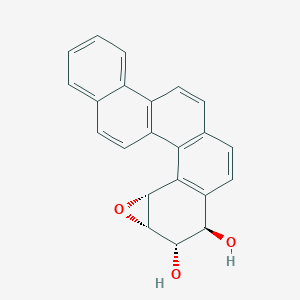
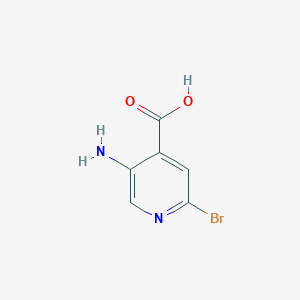
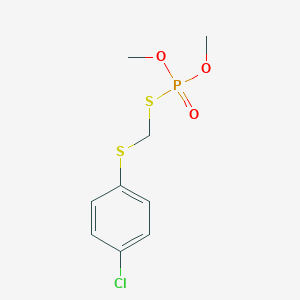

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
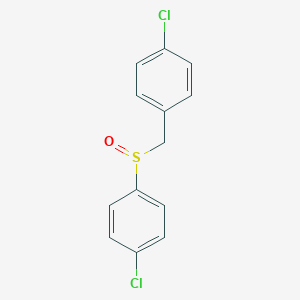
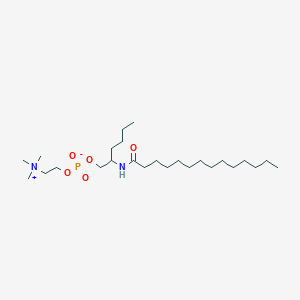
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
